3,4-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide
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Overview
Description
3,4-DIMETHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE is a complex organic compound featuring a pyrrolidine ring, a pyridazine ring, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-DIMETHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the sulfonamide group, converting it to a sulfonic acid.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the sulfonamide group can produce sulfonic acids.
Scientific Research Applications
3,4-DIMETHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving the central nervous system.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The pyrrolidine ring is known to enhance the compound’s ability to bind to certain proteins, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyridazine derivatives: Compounds with a pyridazine ring are also known for their bioactivity and are used in medicinal chemistry.
Sulfonamide derivatives: These compounds are widely used in pharmaceuticals for their antibacterial properties
Uniqueness
What sets 3,4-DIMETHOXY-N-{3-[6-(PYRROLIDIN-1-YL)PYRIDAZIN-3-YL]PHENYL}BENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C22H24N4O4S |
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Molecular Weight |
440.5 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C22H24N4O4S/c1-29-20-10-8-18(15-21(20)30-2)31(27,28)25-17-7-5-6-16(14-17)19-9-11-22(24-23-19)26-12-3-4-13-26/h5-11,14-15,25H,3-4,12-13H2,1-2H3 |
InChI Key |
LFESYULKIANFKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC |
Origin of Product |
United States |
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